molecular formula C8H3BrN2S B1596552 Propanedinitrile, [(5-bromo-2-thienyl)methylene]- CAS No. 81020-78-2

Propanedinitrile, [(5-bromo-2-thienyl)methylene]-

Cat. No. B1596552
CAS RN: 81020-78-2
M. Wt: 239.09 g/mol
InChI Key: GFTOPUBXWAVPQJ-UHFFFAOYSA-N
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Description

“Propanedinitrile, [(5-bromo-2-thienyl)methylene]-” is a chemical compound. Its CAS Registry Number is 81020-78-21. However, detailed information about this specific compound is not readily available in the sources I have access to.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Propanedinitrile, [(5-bromo-2-thienyl)methylene]-”.



Molecular Structure Analysis

The molecular structure of a compound can often be found in databases like the NIST Chemistry WebBook, but in this case, I couldn’t find the specific structure for “Propanedinitrile, [(5-bromo-2-thienyl)methylene]-”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “Propanedinitrile, [(5-bromo-2-thienyl)methylene]-”.



Physical And Chemical Properties Analysis

Detailed physical and chemical properties of “Propanedinitrile, [(5-bromo-2-thienyl)methylene]-” are not available in the sources I have access to.


Safety And Hazards

Without specific information on “Propanedinitrile, [(5-bromo-2-thienyl)methylene]-”, it’s difficult to provide accurate safety and hazard information.


Future Directions

As for future directions, it’s hard to predict without more specific information on the current uses and research involving “Propanedinitrile, [(5-bromo-2-thienyl)methylene]-”.


properties

IUPAC Name

2-[(5-bromothiophen-2-yl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2S/c9-8-2-1-7(12-8)3-6(4-10)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTOPUBXWAVPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351773
Record name Propanedinitrile, [(5-bromo-2-thienyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Bromothiophen-2-yl)methylidene]propanedinitrile

CAS RN

81020-78-2
Record name Propanedinitrile, [(5-bromo-2-thienyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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